molecular formula C22H18N2O4S B2405123 (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate CAS No. 683250-40-0

(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

Cat. No.: B2405123
CAS No.: 683250-40-0
M. Wt: 406.46
InChI Key: HACBOAWBDFNMQG-RQZCQDPDSA-N
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Description

(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenylthiazole moiety, and a dimethoxyphenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloamine under specific conditions.

    Vinylation: The thiazole derivative is then subjected to a vinylation reaction to introduce the vinyl group.

    Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction.

    Acetylation: Finally, the compound is acetylated to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as high-pressure injection, microfluidics, and phase separation may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The cyano group and thiazole moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate
  • 4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl benzoate

Uniqueness

(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]-2,6-dimethoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-14(25)28-21-19(26-2)10-15(11-20(21)27-3)9-17(12-23)22-24-18(13-29-22)16-7-5-4-6-8-16/h4-11,13H,1-3H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACBOAWBDFNMQG-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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